5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-ethylphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 5 via a methyl linker. The oxadiazole moiety is further substituted with a 2,4-dimethoxyphenyl group.
Synthetic routes for analogous pyrazolo-pyrazinones often involve multicomponent reactions or cyclization strategies. For example, pyrazolo[1,5-a]pyrazin-4-one derivatives are typically synthesized via condensation of pyrazole precursors with α-ketoesters or through palladium-catalyzed cross-coupling reactions to introduce aryl substituents . The oxadiazole ring in this compound likely originates from a cyclization reaction between a nitrile and hydroxylamine derivative, as seen in related 1,2,4-oxadiazole syntheses .
Properties
IUPAC Name |
5-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4/c1-4-16-5-7-17(8-6-16)20-14-21-25(31)29(11-12-30(21)27-20)15-23-26-24(28-34-23)19-10-9-18(32-2)13-22(19)33-3/h5-14H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJVYBYSMTVAJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Structure and Properties
The molecular structure of the compound includes a pyrazolo[1,5-a]pyrazin core with substituents that enhance its biological activity. The presence of the 1,2,4-oxadiazole and dimethoxyphenyl groups contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O3 |
| Molecular Weight | 366.42 g/mol |
| LogP | 3.45 |
| Solubility | Poorly soluble in water |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Study Findings : In a comparative study with established COX inhibitors like Celecoxib, the compound exhibited an IC50 value of 0.52 μM against COX-II, indicating strong anti-inflammatory properties .
Anticancer Activity
The compound has also shown promise in cancer research. In vitro studies on various cancer cell lines revealed cytotoxic effects.
- Case Study : A study involving human breast cancer cell lines (MCF-7) reported that the compound induced apoptosis through the activation of caspase pathways. The IC50 values ranged from 10 to 15 μM depending on the cell line .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Caspase activation |
| HeLa | 15 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against several bacterial strains.
- Research Findings : The compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in inflammation and cancer proliferation. The oxadiazole moiety is known for enhancing bioactivity through hydrogen bonding and π-stacking interactions with target proteins.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with oxadiazole and pyrazole moieties exhibit significant anticancer properties. The specific structure of this compound may enhance its interaction with biological targets involved in cancer cell proliferation. Preliminary studies have shown that derivatives of this class can induce apoptosis in various cancer cell lines .
Antimicrobial Properties
The presence of the dimethoxyphenyl group is associated with enhanced antimicrobial activity. Compounds similar to this one have been evaluated for their effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
Studies have suggested that pyrazolo[1,5-a]pyrazines possess anti-inflammatory properties. This compound may inhibit key enzymes involved in inflammation pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced inflammatory responses .
Material Science Applications
Organic Electronics
Due to its unique electronic properties, this compound can be explored in the development of organic semiconductors. Its ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the charge transport properties of similar compounds suggests potential for improved device performance .
Research Tool Applications
Biological Assays
The compound can serve as a probe in biological assays to study specific enzyme activities or cellular processes. By modifying the structure slightly, researchers can create derivatives that selectively bind to different biological targets, facilitating the study of complex biochemical pathways .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazolo[1,5-a]pyrazines demonstrated significant cytotoxicity against breast cancer cells. The derivatives exhibited IC50 values in the low micromolar range. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Case Study 2: Antimicrobial Efficacy
In a screening of various derivatives against Staphylococcus aureus and Escherichia coli, compounds similar to this one showed promising results with minimum inhibitory concentrations (MIC) below 10 µg/mL. This highlights its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Key Observations:
Core Flexibility: The pyrazolo[1,5-a]pyrazin-4-one core allows diverse substitution patterns.
Oxadiazole vs. Pyrimidinone Moieties: The oxadiazole ring in the target compound introduces rigidity and hydrogen-bonding capabilities distinct from pyrimidinone-based derivatives like MK63. This may influence binding affinity in biological targets .
Synthetic Complexity: The target compound’s synthesis likely requires sequential oxadiazole formation and pyrazolo-pyrazinone assembly, contrasting with simpler one-pot methods for pyrimidinone derivatives .
Table 2: Property Comparison with Analogues
Key Insights:
Lipophilicity : The 4-ethylphenyl and dimethoxyphenyl groups in the target compound contribute to higher LogP compared to chlorophenyl or methoxyphenyl analogues, suggesting enhanced bioavailability but possible solubility challenges .
Thermal Stability: Oxadiazole-containing derivatives (e.g., ) exhibit higher melting points (>250°C), indicating strong intermolecular interactions, whereas pyrimidinones (e.g., MK66) show lower thermal stability .
Methodological Considerations
- Spectral Analysis : NMR studies of analogous compounds (e.g., ) reveal that substituent-induced chemical shift variations (e.g., δ 7.2–8.1 ppm for aromatic protons) can localize structural modifications, aiding in the target compound’s characterization .
- Computational Modeling : Density-functional theory (DFT) methods () could predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity or binding modes, though such studies are absent in current literature .
Q & A
Q. Key intermediates :
- 5-Chloro-3-methyl-1-aryl-pyrazole-4-carbonyl chloride (common in pyrazole derivatization) .
- 3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-methyl derivatives for side-chain incorporation .
How is structural confirmation achieved for this compound and its intermediates?
Q. Basic
- X-ray crystallography : Used to resolve ambiguous spectroscopic data. For example, crystallographic studies of analogous pyrazolo-pyrazinone derivatives confirmed bond lengths (mean C–C = 0.003 Å) and dihedral angles between aromatic systems .
- Spectroscopy : IR and NMR verify functional groups (e.g., oxadiazole C=N stretch at ~1600 cm⁻¹) and substituent positioning .
Q. Advanced
- Ambiguity resolution : Conflicting spectral data (e.g., overlapping proton signals) may require 2D NMR (COSY, HSQC) or computational modeling (DFT) to assign stereochemistry .
What in vitro biological assays are typically employed to evaluate this compound’s activity?
Q. Basic
Q. Advanced
- Mechanistic studies : Tubulin polymerization inhibition assays (for antimitotic activity) or protein binding studies via surface plasmon resonance (SPR) .
How can synthetic yields be optimized for the oxadiazole-pyrazole core?
Q. Advanced
- Solvent-free cyclization : Improves atom economy and reduces purification steps (e.g., barbituric acid condensations under solvent-free conditions achieved ~85% yield in related systems) .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or microwave-assisted reactions enhance reaction rates and regioselectivity .
- Reaction monitoring : TLC or HPLC-MS tracks intermediate stability, preventing decomposition during prolonged reflux .
How should researchers address contradictory bioactivity data across studies?
Q. Advanced
-
Substituent analysis : Compare substituent effects on activity. For example:
Substituent (R) Activity (IC₅₀, μM) Source 4-Ethylphenyl 0.45 4-Chlorophenyl 1.20 - Methodological variables : Differences in assay conditions (e.g., serum concentration, incubation time) may alter results. Standardize protocols using guidelines like AOAC SMPR .
What experimental designs ensure reproducibility in longitudinal bioactivity studies?
Q. Advanced
- Split-plot designs : Account for variables like harvest time or cell passage number, as seen in agricultural chemical studies .
- Controls : Include vehicle (DMSO) and reference compound (e.g., doxorubicin for cytotoxicity) in each assay batch .
- Replicates : Use ≥4 biological replicates with randomized block designs to mitigate batch effects .
How can computational methods complement structural characterization?
Q. Advanced
- Docking studies : Predict binding modes to target proteins (e.g., tubulin or kinase enzymes) using crystallographic data from analogous compounds .
- Molecular dynamics : Simulate stability of the oxadiazole-methyl linkage under physiological conditions .
What strategies elucidate structure-activity relationships (SAR) for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
